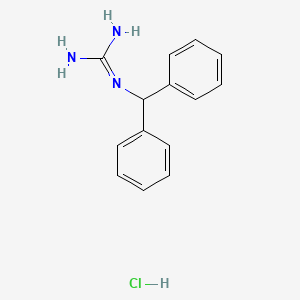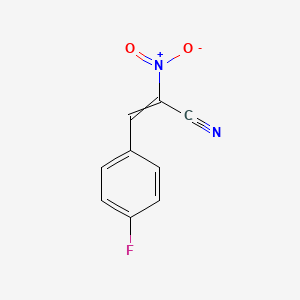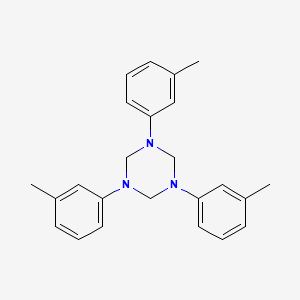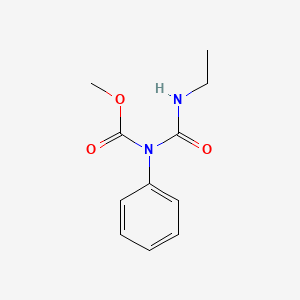
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a malonamic acid ester moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Malonamic Acid Ester: This step involves the reaction of ethyl malonate with an appropriate amine to form the malonamic acid ester.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable halide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives or esters.
Aplicaciones Científicas De Investigación
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring and phenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-N-(3-piperidinopropyl)-2-phenyl-malonamic acid ethyl ester: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Ethyl-N-(3-morpholinopropyl)-2-benzyl-malonamic acid ethyl ester: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Propiedades
Número CAS |
101756-22-3 |
|---|---|
Fórmula molecular |
C20H30N2O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
ethyl 2-(3-morpholin-4-ylpropylcarbamoyl)-2-phenylbutanoate |
InChI |
InChI=1S/C20H30N2O4/c1-3-20(19(24)26-4-2,17-9-6-5-7-10-17)18(23)21-11-8-12-22-13-15-25-16-14-22/h5-7,9-10H,3-4,8,11-16H2,1-2H3,(H,21,23) |
Clave InChI |
RNESLQNPFRXTQB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C(=O)NCCCN2CCOCC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)





![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
